5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is a boronic ester-containing aromatic aldehyde with a fused benzodioxine scaffold. Its structure combines a 1,3,2-dioxaborolane ring (a cyclic boronic ester) at the 5-position of the benzodioxine core and a formyl (-CHO) group at the 6-position. This compound is primarily employed in Suzuki-Miyaura cross-coupling reactions, a palladium-catalyzed process widely used in organic synthesis to construct carbon-carbon bonds . The aldehyde functionality enables further derivatization, making it valuable in medicinal chemistry and materials science for synthesizing complex molecules like pharmaceuticals or polymers.
Properties
Molecular Formula |
C15H19BO5 |
|---|---|
Molecular Weight |
290.12 g/mol |
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde |
InChI |
InChI=1S/C15H19BO5/c1-14(2)15(3,4)21-16(20-14)12-10(9-17)5-6-11-13(12)19-8-7-18-11/h5-6,9H,7-8H2,1-4H3 |
InChI Key |
ZGAPIONPRUEUHE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2OCCO3)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde typically involves the following steps:
Formation of the Boronic Ester Group: This can be achieved through the reaction of a suitable precursor with pinacolborane in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran.
Introduction of the Aldehyde Group: The aldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of a formylating agent like N,N-dimethylformamide and phosphorus oxychloride.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The boronic ester group can undergo Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Aryl or vinyl halides, palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., tetrahydrofuran).
Major Products:
Oxidation: Corresponding carboxylic acid.
Reduction: Corresponding primary alcohol.
Substitution: Coupled products with new carbon-carbon bonds.
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: The boronic ester group makes this compound valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of biaryl compounds and other complex molecules.
Biology and Medicine:
Drug Development: The aldehyde group can be used to form Schiff bases with amines, which are important intermediates in the synthesis of various pharmaceuticals.
Industry:
Material Science: This compound can be used in the synthesis of advanced materials, such as polymers and organic electronic materials, due to its ability to form stable carbon-boron bonds.
Mechanism of Action
The mechanism of action for 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde primarily involves its functional groups:
Boronic Ester Group: Participates in cross-coupling reactions through the formation of a palladium-boron complex, which facilitates the transfer of the boron-bound group to an electrophilic partner.
Aldehyde Group: Can form Schiff bases with amines, leading to the formation of imines, which are key intermediates in various organic transformations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs sharing key structural motifs: benzodioxine/benzene cores, boronate esters, and substituent variations.
Structural and Functional Differences
Table 1: Comparative Analysis of Key Features
Key Findings and Reactivity Insights
Positional Effects of Boronate Esters :
- The target compound’s boronate group at the 5-position on benzodioxine contrasts with analogs like the 6- or 7-positioned boronate on benzoxazine cores (e.g., 1155264-46-2 and 1361110-64-6). Positional differences influence steric accessibility in cross-coupling reactions. For instance, 5-position boronate groups may exhibit slower reaction kinetics due to steric hindrance from the adjacent benzodioxine oxygen atoms compared to benzene-based analogs like 1265360-45-9 .
Electron-Withdrawing vs. In contrast, 2,4-dimethoxy substituents in 1265360-45-9 are electron-donating, which may reduce reactivity but enhance solubility in polar solvents .
Functionalization Potential: The aldehyde group in the target compound allows for post-functionalization (e.g., condensation, reduction), a feature absent in non-aldehydic analogs like 1361110-64-4. This makes the target compound more versatile in multi-step syntheses .
Stability and Solubility :
- Benzodioxine-based boronic esters (e.g., the target compound) generally exhibit higher oxidative stability than benzene analogs due to the electron-rich oxygen atoms in the dioxane ring. However, the aldehyde group may render the compound more hygroscopic compared to methoxy-substituted derivatives .
Biological Activity
The compound 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is a derivative of the 1,4-benzodioxane family. This family of compounds has garnered significant interest in medicinal chemistry due to their diverse biological activities. The unique structural features of this compound suggest potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound includes a dioxaborolane moiety and a benzodioxine framework. The presence of boron in the dioxaborolane structure is particularly noteworthy as it can enhance biological activity through various mechanisms including enzyme inhibition and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C14H19B O4 |
| Molecular Weight | 270.11 g/mol |
| CAS Number | 214360-81-3 |
| Appearance | White to off-white powder |
Antioxidant Activity
Research indicates that derivatives of the benzodioxane structure exhibit significant antioxidant properties. The incorporation of the dioxaborolane group may enhance this activity by stabilizing free radicals. Studies have shown that compounds with similar structures can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress .
Cytotoxic Activity
Cytotoxicity studies have demonstrated that certain 1,4-benzodioxane derivatives possess potent anticancer properties. For instance, compounds with modifications at specific positions on the benzodioxane ring have shown selective cytotoxic effects against various cancer cell lines. The activity appears to be influenced by the electronic properties imparted by substituents such as the dioxaborolane group .
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory potential of benzodioxane derivatives. For example, a study indicated that analogs with acetic acid substitutions exhibited notable anti-inflammatory effects. The structure-activity relationship (SAR) suggests that positioning of substituents is crucial for optimal activity .
Case Studies
- Study on Anticancer Activity : A recent investigation into a related benzodioxane derivative showed significant growth inhibition in ovarian carcinoma models. This study emphasized the importance of the benzodioxane scaffold for maintaining biological activity .
- Evaluation of Antioxidant Properties : In vitro assays demonstrated that compounds containing the 1,4-benzodioxane structure effectively reduced oxidative damage in cellular models. This suggests potential therapeutic applications in diseases characterized by oxidative stress .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
